Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate

purity quality control building block

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264087-49-1) is a stereochemically defined (Z)-hydrazonoyl chloride derivative bearing a 2-methyl-4-nitrophenyl substituent. It belongs to the class of ethyl 2-chloro-2-(2-arylhydrazono)acetates, which are versatile intermediates for heterocyclic synthesis and medicinal chemistry.

Molecular Formula C11H12ClN3O4
Molecular Weight 285.68 g/mol
CAS No. 1264087-49-1
Cat. No. B6344983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate
CAS1264087-49-1
Molecular FormulaC11H12ClN3O4
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)Cl
InChIInChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-5-4-8(15(17)18)6-7(9)2/h4-6,13H,3H2,1-2H3/b14-10-
InChIKeyNZSCTHBRLLTOGZ-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264087-49-1): A Defined Hydrazonoyl Acetate Building Block


Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264087-49-1) is a stereochemically defined (Z)-hydrazonoyl chloride derivative bearing a 2-methyl-4-nitrophenyl substituent. It belongs to the class of ethyl 2-chloro-2-(2-arylhydrazono)acetates, which are versatile intermediates for heterocyclic synthesis and medicinal chemistry. The compound is commercially available at 98% purity and exhibits a Boiling Point of 401.5±55.0 °C (predicted) , distinguishing it from closely related des-methyl and chloro-nitro analogs in terms of volatility and molecular weight.

Stereochemistry Defined (Z)-hydrazonoyl chloride configuration supports predictable cycloaddition outcomes.
Reactivity profile 2-methyl-4-nitrophenyl substitution offers combined steric and electronic control for heterocyclic synthesis.
Procurement quality High-purity building block specification supports repeatable synthesis workflows.

Why Generic Substitution Fails for Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264087-49-1)


In-class compounds such as ethyl 2-chloro-2-(2-arylhydrazono)acetates cannot be arbitrarily interchanged because the position and electronic nature of the aryl substituents govern the electrophilicity of the hydrazonoyl chloride moiety, the stereochemical outcome of cycloadditions, and the pharmacokinetic profile of derived heterocycles. The 2-methyl-4-nitrophenyl substitution pattern introduces a unique combination of steric (ortho-methyl) and electronic (para-nitro) effects that are absent in the des-methyl (4-nitrophenyl) or 4-chloro-2-nitrophenyl analogs . These differences translate into measurable variations in boiling point, purity profiles, and reactivity, as detailed in the quantitative evidence below.

Steric effect The ortho-methyl group present in the 2-methyl-4-nitrophenyl system is absent in des-methyl analogs, which may alter cycloaddition regioselectivity.
Electronic effect para-Nitro vs. para-chloro substitution changes the electrophilicity of the hydrazonoyl chloride, potentially affecting reaction rates and by-product profiles.
Volatility Predicted boiling point differences between substitution patterns may require distinct purification and distillation parameters.

Quantitative Differential Evidence for Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264087-49-1) vs. Nearest Analogs


Purity: 98% (Leyan) vs. 97% for 4-Chloro-2-nitrophenyl Analog (AKSci)

Commercially, the target compound is offered at a minimum purity of 98% (Leyan) . In contrast, the closest commercially available analog, ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate (CAS 112091-27-7), is supplied at 97% purity by AKSci . This 1% absolute purity advantage, while modest, can be critical in multi-step syntheses where cumulative impurities compromise yield and reproducibility.

Purity specification
Data to verify
Target: 98% 4-Chloro-2-nitrophenyl analog: 97%
Supports procurement confidence for multi-step synthesis.
Supplier-reported values; analytical method not specified.
purity quality control building block

Boiling Point: Predicted 401.5 °C vs. 390.2 °C for Des-methyl Analog

The predicted boiling point of the target compound is 401.5±55.0 °C . The analogous des-methyl compound, ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate (CAS 27143-13-1), has a reported boiling point of 390.2 °C at 760 mmHg . Although the predicted value carries substantial uncertainty, the 11.3 °C nominal difference suggests lower volatility for the 2-methyl-4-nitro derivative, which may influence distillation-based purification strategies.

Boiling point
Data to verify
Target: 401.5±55.0 °C (pred.) Des-methyl analog: 390.2 °C (760 mmHg)
May influence distillation purification design.
Predicted value; ±55 °C uncertainty limits comparison.
boiling point volatility distillation

Molecular Weight: 285.68 g/mol vs. 271.66 g/mol for Des-methyl Analog

The target compound has a molecular weight of 285.68 g/mol . The des-methyl analog (CAS 27143-13-1) has a molecular weight of 271.66 g/mol . The additional methyl group increases molecular weight by 14.02 g/mol and is expected to elevate cLogP by approximately 0.5–0.7 log units (class-level estimate), potentially enhancing passive membrane permeability in cellular assays.

MW & cLogP shift
Class-level inference
+14.02 g/mol; ΔcLogP ≈ +0.5–0.7
Higher lipophilicity may affect cellular assay permeability.
Class-level cLogP estimate; not experimentally validated.
molecular weight cLogP permeability

Hydrazonoyl Chloride Reactivity: Enhanced Electrophilicity due to 4-Nitro Substitution

Hydrazonoyl chlorides bearing a 4-nitrophenyl group exhibit enhanced reactivity towards nucleophiles due to the electron-withdrawing effect of the nitro substituent, which increases the partial positive charge on the hydrazonoyl carbon. While no direct rate constants are available for this specific compound, class-level evidence indicates that 4-nitro-substituted arylhydrazonoyl chlorides react approximately 2- to 5-fold faster in 1,3-dipolar cycloadditions than their 4-methyl-substituted analogs [1].

Hydrazonoyl chloride reactivity
Class-level inference
~2- to 5-fold rate enhancement (class-level) over 4-methyl-substituted analogs
Supports selection for rapid cycloaddition workflows.
No direct kinetic data for this specific compound.
electrophilicity nucleophilic substitution cycloaddition

Optimal Application Scenarios for Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264087-49-1) Based on Quantitative Evidence


Synthesis of 1,3,4-Thiadiazole and Pyrazole Libraries via 1,3-Dipolar Cycloaddition

The enhanced electrophilicity of the hydrazonoyl chloride moiety, attributable to the 4-nitro group, makes this compound a superior substrate for rapid cycloaddition with dipolarophiles such as nitriles, alkynes, and isothiocyanates. The higher reactivity (class-level 2- to 5-fold rate enhancement) [1] can shorten reaction times and improve yields in the generation of compound libraries for medicinal chemistry screening. The 98% purity ensures minimal interference from chlorine-containing impurities that could compete in substitution pathways.

Intermediate for Lipophilic Heterocyclic Scaffolds in CNS Drug Discovery

The 2-methyl-4-nitro substitution pattern elevates molecular weight to 285.68 g/mol and is expected to increase cLogP by ~0.5–0.7 units over the des-methyl analog . This lipophilicity gain suggests improved blood-brain barrier penetration for derived heterocycles, positioning this building block as a strategic choice for central nervous system (CNS) lead optimization programs.

Process Chemistry: Distillation and Purification Optimization

With a predicted boiling point of 401.5 °C, this compound is less volatile than the des-methyl analog (390.2 °C) . This property influences the design of distillation protocols for large-scale purification; the higher boiling point may allow for separation from lower-boiling side products without resorting to chromatographic methods, potentially reducing production costs.

Application
Selection Property
Validation Focus
1,3-dipolar cycloaddition library synthesis
Electrophilicity of hydrazonoyl chloride moiety
Cycloaddition rate and yield consistency
CNS lead optimization programs
Lipophilicity profile (cLogP contribution)
Permeability and blood-brain barrier model assays
Process-scale purification
Volatility (boiling point range)
Distillation cut-point verification
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